2,4-DIFLUORO-N-(2-{[6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ETHYL)BENZAMIDE
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Overview
Description
2,4-DIFLUORO-N-(2-{[6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ETHYL)BENZAMIDE is a complex organic compound that features a benzamide core substituted with difluoro groups and a pyrrolidinyl-pyrimidinyl-oxyethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIFLUORO-N-(2-{[6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ETHYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the pyrimidinyl-pyrrolidine intermediate. This intermediate is then coupled with a difluorobenzamide derivative under specific reaction conditions. Common reagents used in these reactions include palladium catalysts for coupling reactions and various solvents to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,4-DIFLUORO-N-(2-{[6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ETHYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a difluorobenzamide derivative with additional oxygen-containing groups, while reduction could yield a more saturated compound.
Scientific Research Applications
2,4-DIFLUORO-N-(2-{[6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ETHYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2,4-DIFLUORO-N-(2-{[6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ETHYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinyl-pyrimidinyl moiety is believed to play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoronitrobenzene: Shares the difluorobenzene core but lacks the pyrrolidinyl-pyrimidinyl moiety.
Bis[2,6-difluoro-3-(1H-pyrrol-1-yl)phenyl]titanocene: Contains a difluorophenyl group but is structurally different due to the presence of a titanocene core.
Uniqueness
2,4-DIFLUORO-N-(2-{[6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ETHYL)BENZAMIDE is unique due to its combination of a difluorobenzamide core with a pyrrolidinyl-pyrimidinyl moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .
Properties
IUPAC Name |
2,4-difluoro-N-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N4O2/c18-12-3-4-13(14(19)9-12)17(24)20-5-8-25-16-10-15(21-11-22-16)23-6-1-2-7-23/h3-4,9-11H,1-2,5-8H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXWGIOIHFTFCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)OCCNC(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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